1-Cyclohexene-1-carboxaldehyde,4-(1-methylethylidene)-,oxime(9CI)
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Overview
Description
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime (9CI) is an organic compound with the molecular formula C10H15NO It is a derivative of cyclohexene and is characterized by the presence of an oxime functional group
Preparation Methods
The synthesis of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime typically involves the reaction of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)- with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)- in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the formation of the oxime.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, affecting cellular functions.
Comparison with Similar Compounds
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-: This compound lacks the oxime group and has different chemical properties and reactivity.
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: This compound has a similar structure but differs in the position and nature of the substituents.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(NE)-N-[(4-propan-2-ylidenecyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,12H,4-6H2,1-2H3/b11-7+ |
InChI Key |
AOOJSQSMMGEZSE-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=C1CCC(=CC1)/C=N/O)C |
Canonical SMILES |
CC(=C1CCC(=CC1)C=NO)C |
Origin of Product |
United States |
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